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Compound of Interest

Compound Name: 6-fluoro-N,N-diethyltryptamine

Cat. No.: B1220290

CAS Number: 2836-69-3

This technical guide provides a comprehensive overview of 6-Fluoro-N,N-diethyltryptamine
(6-F-DET), a synthetic tryptamine derivative. The information is intended for researchers,
scientists, and drug development professionals, focusing on its chemical properties,
pharmacological profile, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

6-F-DET, also known as 6-fluoro-N,N-diethyltryptamine, is a substituted tryptamine.[1] Its
core structure consists of an indole ring fluorinated at the 6-position, with a diethylaminoethyl
side chain attached to the third position of the indole nucleus.

Property Value Reference
CAS Number 2836-69-3 [11[2]
Chemical Formula C14H19FN2 [1]12]

Molar Mass 234.318 g-mol—1 [1]
Appearance Solid

Soluble in organic solvents

Solubilit
Y such as ethanol and DMSO.
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Synthesis

While a specific, detailed, step-by-step synthesis protocol for 6-F-DET is not readily available in
the reviewed literature, the general synthesis of N,N-dialkylated tryptamines can be achieved
through methods like the Fischer indole synthesis followed by appropriate functional group
manipulations. One common approach involves the reductive amination of a suitable
tryptamine precursor.[3]

A potential synthetic route could involve the reaction of 6-fluoroindole with oxalyl chloride,
followed by reaction with diethylamine to form the corresponding glyoxylamide. Subsequent
reduction of the amide and the indole ring system would yield 6-F-DET.

Pharmacological Profile
Mechanism of Action

6-F-DET is characterized as a partial agonist at the serotonin 5-HT2A receptor.[1] This receptor
is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically initiates a
signaling cascade through the Gq alpha subunit.

Pharmacodynamics

A notable characteristic of 6-F-DET is its lack of psychedelic effects in humans, despite its
structural similarity to known psychedelic tryptamines like N,N-diethyltryptamine (DET).[1][4]
This is corroborated by preclinical studies where 6-F-DET does not induce the head-twitch
response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[1] The prevailing
hypothesis for this observation is that 6-F-DET acts as a weak partial agonist of the Gq
signaling pathway at the 5-HT2A receptor.[1] It is believed that a certain threshold of Gq
activation is necessary to elicit psychedelic effects, and 6-F-DET's efficacy falls below this
threshold.[5]

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for 6-F-DET at the 5-HT2A
receptor are not widely reported in publicly available literature. However, its affinity for this
receptor has been confirmed.[6][7][8] For context, the related compound 6-fluoro-N,N-
dimethyltryptamine (6-F-DMT) has shown affinity for the 5-HT2A receptor, though with
conflicting reports on its potency.[9] The pharmacokinetic profile of 6-F-DET, including its
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absorption, distribution, metabolism, and excretion (ADME), has not been extensively studied.
The introduction of a fluorine atom can significantly alter the metabolic stability and
pharmacokinetic properties of a molecule.[10][11]

Experimental Protocols
5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 6-F-DET for the 5-HT2A receptor.

Methodology: A radioligand binding assay is a standard method. This typically involves
incubating cell membranes expressing the 5-HT2A receptor with a known radiolabeled
antagonist (e.g., [*H]ketanserin or [3H]spiperone) and varying concentrations of the test
compound (6-F-DET). The amount of radioligand displaced by the test compound is measured,
allowing for the calculation of the inhibitory constant (Ki).

Experimental Workflow:
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Figure 1. Workflow for a 5-HT2A receptor binding assay.

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of 6-F-DET.

Methodology: The head-twitch response is a rapid, rotational head movement in rodents that is
a characteristic behavioral effect of serotonergic hallucinogens. The frequency of head twitches
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is counted over a specified period after administration of the test compound. A lack of a
significant increase in HTR compared to a vehicle control suggests a lack of psychedelic-like
effects.

Experimental Workflow:

Observation

Animal Preparation Compound Administration Data Analysis
Acclimatize animals | Administer 6-F-DET or vehicle control . Observ'e and record . Compare HTR frequency
to the testing environment - (e.g., intraperitoneally) | T I " | between 6-F-DET and control groups
g for a defined period
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Figure 2. Experimental workflow for the head-twitch response assay.

Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq protein pathway. Upon agonist binding,
the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C
(PKC).

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1220290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

6-F-DET

binds

5-HT2A Receptor

Phospholipase C

DAG

@ular Ca2+@ @inase C A@

Click to download full resolution via product page

Figure 3. Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion
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6-F-DET is a valuable research tool for investigating the nuanced pharmacology of the 5-HT2A
receptor. Its characteristic as a hon-psychedelic partial agonist provides a unique opportunity to
dissect the signaling pathways that differentiate psychedelic from non-psychedelic effects
mediated by this receptor. Further research is warranted to fully elucidate its quantitative
pharmacological parameters, detailed synthesis, and pharmacokinetic profile to better
understand its potential applications in neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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